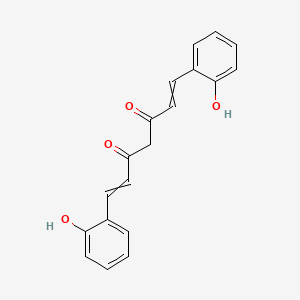

1,6-Heptadiene-3,5-dione, 1,7-bis(2-hydroxyphenyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

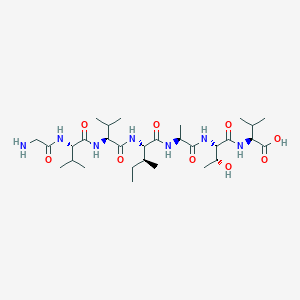

1,6-Heptadiene-3,5-dione, 1,7-bis(2-hydroxyphenyl)-, also known as curcumin, is a natural lipophilic polyphenol derived from the rhizome of the turmeric plant (Curcuma longa). It is widely recognized for its vibrant yellow color and has been used for centuries in traditional medicine, culinary applications, and as a dye. Curcumin exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .

准备方法

Curcumin can be synthesized through various methods, including:

Soxhlet Extraction: This method involves the extraction of curcumin from turmeric using a solvent such as ethanol or methanol.

Ultrasound Extraction: This technique uses ultrasonic waves to enhance the extraction efficiency of curcumin from turmeric.

Pressurized Fluid Extraction: This method utilizes high pressure and temperature to extract curcumin from turmeric.

Microwave Extraction: This technique employs microwave radiation to heat the solvent and turmeric mixture, resulting in the rapid extraction of curcumin.

Enzyme-Assisted Extraction: This method uses enzymes to break down the cell walls of turmeric, facilitating the release of curcumin.

化学反应分析

Curcumin undergoes various chemical reactions, including:

Oxidation: Curcumin can be oxidized to form various products, including vanillin, ferulic acid, and feruloyl methane.

Substitution: Curcumin can undergo substitution reactions to form derivatives with enhanced biological activities.

Nucleophilic Addition: Curcumin can participate in nucleophilic addition reactions, forming adducts with various nucleophiles.

Metal Chelation: Curcumin can chelate metal ions, forming stable complexes with metals such as copper, iron, and zinc.

科学研究应用

Curcumin has a wide range of scientific research applications, including:

作用机制

Curcumin exerts its effects through multiple mechanisms, including:

Anti-inflammatory: Curcumin inhibits the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.

Antioxidant: Curcumin scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Neuroprotective: Curcumin inhibits the aggregation of amyloid-beta plaques and reduces neuroinflammation, providing potential benefits in neurodegenerative diseases.

相似化合物的比较

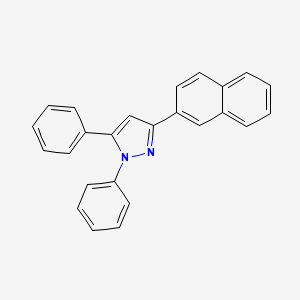

Curcumin is structurally similar to other polyphenolic compounds, such as:

Demethoxycurcumin: Lacks one methoxy group compared to curcumin and exhibits similar but slightly reduced biological activities.

Bisdemethoxycurcumin: Lacks both methoxy groups and has lower bioactivity compared to curcumin.

Tetrahydrocurcumin: A reduced form of curcumin with enhanced stability and similar pharmacological properties.

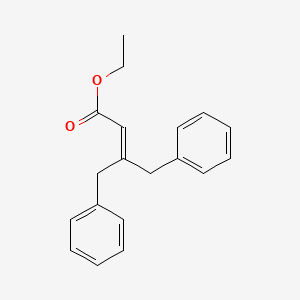

1,7-Diphenyl-1,6-heptadiene-3,5-dione: A non-phenolic curcuminoid model with similar photostability and antioxidant properties.

Curcumin’s unique combination of hydroxyl and methoxy groups contributes to its potent biological activities and distinguishes it from its analogs .

属性

CAS 编号 |

342889-27-4 |

|---|---|

分子式 |

C19H16O4 |

分子量 |

308.3 g/mol |

IUPAC 名称 |

1,7-bis(2-hydroxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-12,22-23H,13H2 |

InChI 键 |

DXORQEWMXKLOAN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)

![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)

![4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol](/img/structure/B12573837.png)

![N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12573865.png)

![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)

![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)

![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)